2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
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Overview
Description
2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a compound belonging to the benzisothiazole family Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Known for its antimicrobial properties and used as a preservative.
2-Chloro-N-(5-methyl-1,2-benzisothiazol-3-yl)acetamide: A closely related compound with similar chemical properties.
Uniqueness
2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group on the benzisothiazole ring can affect its interaction with molecular targets, making it a unique compound for various applications .
Properties
CAS No. |
99523-57-6 |
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Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-2-3-8-7(4-6)10(15-13-8)12-9(14)5-11/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
NKIXVGPPNCGVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(SN=C2C=C1)NC(=O)CCl |
Origin of Product |
United States |
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